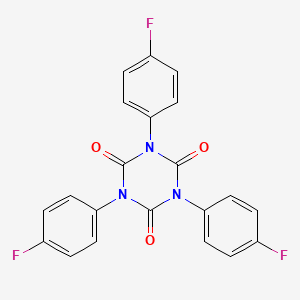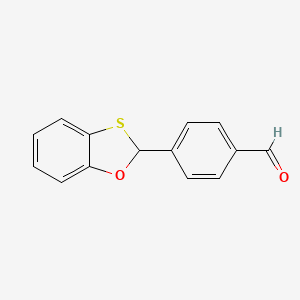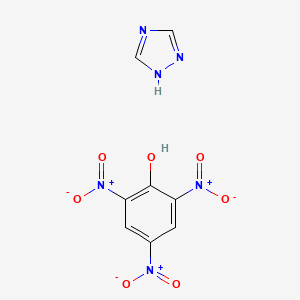![molecular formula C22H16Cl2O2 B14598992 (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} CAS No. 59785-89-6](/img/structure/B14598992.png)
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with two 4-(chloromethyl)phenyl groups attached via methanone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a 1,4-phenylene compound is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the carbonyl groups can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or other reduced derivatives.
Scientific Research Applications
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the compound’s structure allows it to participate in various chemical reactions that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis with different functional groups and reactivity.
Uniqueness
(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone} is unique due to its specific structure, which combines a 1,4-phenylene core with chloromethyl and methanone functionalities
Properties
CAS No. |
59785-89-6 |
|---|---|
Molecular Formula |
C22H16Cl2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
[4-[4-(chloromethyl)benzoyl]phenyl]-[4-(chloromethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Cl2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2 |
InChI Key |
UNSPTBNMLNKKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)

![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)


![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)




![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
